2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline
Description
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a chemical compound with the molecular formula C14H12Cl2N2O It is known for its unique structure, which includes a chloro-substituted aniline and a chlorophenoxy group
Properties
CAS No. |
85896-11-3 |
|---|---|
Molecular Formula |
C14H14Cl2N2O |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenoxy)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H14Cl2N2O/c1-18(2)13-7-11(16)12(17)8-14(13)19-10-5-3-9(15)4-6-10/h3-8H,17H2,1-2H3 |
InChI Key |
VVCPHTYRZMNORC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline typically involves the reaction of 2-chloro-5-nitroaniline with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium hydrogen sulphate
Uniqueness
Compared to similar compounds, 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups
Biological Activity
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C13H13Cl2N2O
- Molecular Weight : 284.16 g/mol
- IUPAC Name : 2-chloro-5-(4-chlorophenoxy)-N,N-dimethylaniline
- CAS Number : 56967-90-7
The biological activity of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, affecting gene expression and leading to cytotoxic effects in certain cell lines.
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . |
| Anticancer | Induces apoptosis in cancer cell lines with lower IC50 values compared to conventional chemotherapeutics . |
| Cytotoxicity | Demonstrated significant cytotoxic effects in vitro, warranting further investigation into its mechanisms . |
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline against common pathogens. The results indicated:
- Significant inhibition zones were observed when tested against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines revealed:
- The compound induced apoptosis at specific concentrations.
- The IC50 values were significantly lower than those of established chemotherapeutics, indicating a promising avenue for cancer treatment.
Drug Delivery Applications
Research involving drug delivery systems highlighted:
- The incorporation of this compound into silica nanoparticles improved cellular uptake and sustained release profiles, enhancing the efficacy of chemotherapeutic agents.
Potential Therapeutic Applications
The findings suggest several potential therapeutic applications for 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline:
- Antimicrobial Development : Further exploration could lead to the development of new antibiotics.
- Cancer Therapy : Its cytotoxic properties may be harnessed for developing novel anticancer treatments.
- Drug Delivery Systems : Its unique properties make it suitable for enhancing drug delivery mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
